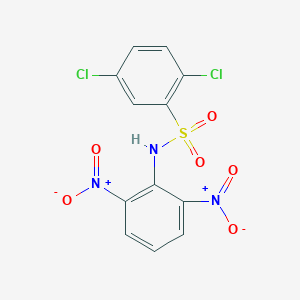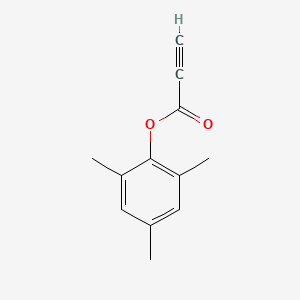
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of oxolanes, which are cyclic ethers with a five-membered ring containing one oxygen atom
Méthodes De Préparation
The synthesis of 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpentylmagnesium bromide with 5,5-dimethyl-2-oxolanone under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the oxolane ring remains intact while substituents are introduced at specific positions.
Applications De Recherche Scientifique
5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one involves its interaction with molecular targets through its functional groups. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar compounds to 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one include:
5,5-Dimethyl-4-phenyl-oxolan-2-one: This compound has a phenyl group instead of a 3-methylpentyl group, leading to different reactivity and applications.
5,5-Dimethyl-4-(3-oxobutyl)dihydro-2(3H)-furanone:
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
61099-38-5 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
5,5-dimethyl-4-(3-methylpentyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-5-9(2)6-7-10-8-11(13)14-12(10,3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
FDEBWICPDUPWIL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCC1CC(=O)OC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)

![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)
![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)

![2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane](/img/structure/B14597930.png)
![N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14597938.png)


![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)
